BenchChemオンラインストアへようこそ!

3-(5,7-Dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid

Pyrazolopyrimidine Hydrogen bond donor/acceptor Scaffold differentiation

3-(5,7-Dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid (CAS 1144447-35-7) is a heterocyclic small molecule belonging to the dihydropyrazolo[1,5-a]pyrimidine class, characterized by a 2-oxo-1,2-dihydro core, 5,7-dimethyl substitution, and a propanoic acid side chain at the 6-position. Its molecular formula is C11H13N3O3 with a molecular weight of 235.24 g/mol.

Molecular Formula C11H13N3O3
Molecular Weight 235.24 g/mol
CAS No. 1144447-35-7
Cat. No. B1517432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5,7-Dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid
CAS1144447-35-7
Molecular FormulaC11H13N3O3
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC2=CC(=O)NN12)C)CCC(=O)O
InChIInChI=1S/C11H13N3O3/c1-6-8(3-4-11(16)17)7(2)14-9(12-6)5-10(15)13-14/h5H,3-4H2,1-2H3,(H,13,15)(H,16,17)
InChIKeySBGWVFWDRJOBGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5,7-Dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid (CAS 1144447-35-7): Procurement-Relevant Core Scaffold Profile


3-(5,7-Dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid (CAS 1144447-35-7) is a heterocyclic small molecule belonging to the dihydropyrazolo[1,5-a]pyrimidine class, characterized by a 2-oxo-1,2-dihydro core, 5,7-dimethyl substitution, and a propanoic acid side chain at the 6-position. Its molecular formula is C11H13N3O3 with a molecular weight of 235.24 g/mol . This scaffold serves as a versatile intermediate for generating biologically active pyrazolopyrimidine derivatives, with documented utility in antiviral and anticancer drug discovery programs [1].

Why 3-(5,7-Dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid Cannot Be Substituted with Generic Pyrazolopyrimidine Analogs


Within the pyrazolo[1,5-a]pyrimidine chemical space, minor structural modifications—such as the presence or absence of a 2-oxo group, the 2-aryl substituent, or the N1/N2 oxidation state—profoundly alter target engagement profiles, physicochemical properties, and synthetic utility. The target compound bears a 2-oxo-1,2-dihydropyrazolo core and lacks a 2-aryl substituent, which distinguishes it from both the non-oxo 5,7-dimethyl analog (CAS 832135-73-6) and the PGK1-targeting ligand CRT0063465 (which contains a critical 2-(4-bromophenyl) group, Kd = 24 μM for PGK1) [1]. Substituting one analog for another without understanding these structural determinants risks nullifying target binding, altering selectivity, or compromising downstream synthetic compatibility. The quantitative evidence below defines the specific differentiation dimensions that govern procurement decisions for this compound.

Quantitative Differentiation Evidence for 3-(5,7-Dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid vs. Closest Analogs


Structural Differentiation: 2-Oxo Group Presence vs. Non-Oxo 5,7-Dimethyl Analog (CAS 832135-73-6)

The target compound (CAS 1144447-35-7) possesses a 2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidine core, whereas the closest commercially available 5,7-dimethyl analog (CAS 832135-73-6) lacks this carbonyl oxygen at position 2 . The 2-oxo group introduces an additional hydrogen bond acceptor and a donor (N2-H) site, which is absent in the non-oxo analog. This structural feature fundamentally alters the hydrogen-bonding capacity and tautomeric equilibrium of the bicyclic core, which in pyrazolopyrimidine-based kinase inhibitors is known to govern hinge-region binding interactions [1].

Pyrazolopyrimidine Hydrogen bond donor/acceptor Scaffold differentiation

Target Engagement Differentiation: Absence of 2-Aryl Substituent vs. CRT0063465 (PGK1/DJ1 Ligand)

CRT0063465, a 2-(4-bromophenyl)-substituted analog, demonstrates a dissociation constant (Kd) of 24 μM for human phosphoglycerate kinase 1 (PGK1) and also engages the stress sensor DJ1 [1]. The target compound (CAS 1144447-35-7) lacks the 2-aryl substituent entirely; the 2-position is occupied by a carbonyl oxygen (2-oxo group). In the published structure-activity relationship (SAR) for this series, the 2-aryl substituent was identified as critical for PGK1 binding, with the 4-bromophenyl group contributing significant hydrophobic contacts within the PGK1 binding pocket as evidenced by the co-crystal structure (PDB: 5NP8, 1.90 Å resolution) [1].

PGK1 DJ1 Telomere Target engagement

Synthetic Utility Differentiation: Key Intermediate for Antiviral Pyrazolopyrimidines vs. Target-Engaged Analogs

The target compound is explicitly documented as a key synthetic intermediate in US Patent US8809330B2, which claims pyrazolo[1,5-a]pyrimidines for antiviral treatment [1]. The propanoic acid group at the 6-position serves as a versatile handle for amide coupling and further derivatization, enabling the generation of diverse compound libraries. In contrast, CRT0063465 is a terminal target-engaged ligand optimized for PGK1/DJ1 binding and is not designed as a synthetic intermediate. Similarly, the non-oxo analog (CAS 832135-73-6) lacks the 2-oxo group that influences the electronic properties of the pyrimidine ring, affecting reactivity in downstream transformations.

Antiviral Synthetic intermediate Patent Drug discovery

Physicochemical Differentiation: Lower Molecular Weight and Predicted Drug-Likeness vs. CRT0063465

The target compound (MW 235.24 g/mol) is substantially smaller than CRT0063465, which has a molecular weight of approximately 430 g/mol due to the 2-(4-bromophenyl) substituent [1]. The lower molecular weight of the target compound places it within a more favorable range for lead optimization according to commonly applied drug-likeness filters (e.g., MW < 500). The topological polar surface area (tPSA) of the target compound is also predicted to be smaller than that of CRT0063465, correlating with improved membrane permeability potential.

Molecular weight Drug-likeness Lead optimization Physicochemical properties

Recommended Application Scenarios for 3-(5,7-Dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid Based on Quantitative Evidence


Scaffold for Structure-Activity Relationship (SAR) Studies Targeting Novel Kinase or Non-Kinase Protein Targets

The target compound's 2-oxo-1,2-dihydropyrazolo core, combined with its low molecular weight (235.24 g/mol) and absent 2-aryl substitution, makes it an ideal starting scaffold for fragment-based or iterative SAR campaigns. Unlike CRT0063465 (Kd = 24 μM for PGK1), which is pre-committed to a specific target engagement profile through its 2-(4-bromophenyl) substituent [1], the target compound offers a clean slate for installing diverse substituents at the 2-position or derivatizing the propanoic acid handle, enabling systematic exploration of structure-activity relationships across multiple target classes .

Negative Control Compound for PGK1/DJ1 Target Engagement Studies

Because the target compound lacks the 2-(4-bromophenyl) group that is critical for PGK1 binding (CRT0063465 Kd = 24 μM), it can serve as a structurally matched negative control in cellular and biochemical assays evaluating PGK1/DJ1-mediated phenotypes such as telomere length regulation and Shelterin complex modulation [1]. This application is directly supported by the SAR data from the Neoplasia 2019 study, which demonstrated that the 2-aryl substituent is essential for target engagement [1].

Synthetic Intermediate for Antiviral Pyrazolopyrimidine Derivative Libraries

The target compound is documented in US Patent US8809330B2 as an intermediate for generating pyrazolo[1,5-a]pyrimidines with antiviral activity [2]. The propanoic acid moiety at the 6-position provides a convenient coupling handle for amide bond formation, enabling the rapid synthesis of structurally diverse compound libraries for antiviral screening programs. This patent-documented utility distinguishes the target compound from non-oxo analogs (CAS 832135-73-6) that lack documented antiviral synthetic precedent.

Lead Optimization Starting Point with Favorable Physicochemical Properties

With a molecular weight of 235.24 g/mol—substantially lower than CRT0063465 (MW ~430 g/mol)—the target compound resides well within lead-like chemical space . This low MW provides significant headroom for property optimization during lead development, allowing medicinal chemists to add potency-conferring substituents without exceeding drug-likeness thresholds. The compound is commercially available at 95% purity from multiple vendors , supporting reproducible procurement for lead optimization workflows.

Quote Request

Request a Quote for 3-(5,7-Dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.